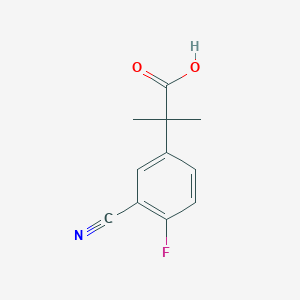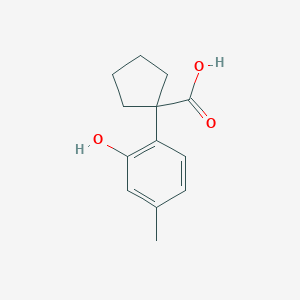![molecular formula C7H11NO2 B13588150 4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B13588150.png)
4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one is an organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a butenyl side chain, which may contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one typically involves the reaction of oxazolidinone with a butenyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds via nucleophilic substitution, where the oxazolidinone nitrogen attacks the butenyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the butenyl group to a butyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized oxazolidinone derivatives.
Reduction: Reduced butyl-substituted oxazolidinone.
Substitution: Various substituted oxazolidinone derivatives depending on the nucleophile used.
科学研究应用
4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known antibiotics.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinones. This binding prevents the formation of the initiation complex, thereby halting bacterial growth. The exact molecular pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar core structure but different side chains.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a different substitution pattern.
Uniqueness
4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one is unique due to its butenyl side chain, which may confer distinct chemical and biological properties compared to other oxazolidinones. This uniqueness can be leveraged in the design of new compounds with improved efficacy and reduced resistance.
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-2-3-4-6-5-10-7(9)8-6/h3-4,6H,2,5H2,1H3,(H,8,9)/b4-3+ |
InChI 键 |
OATSGBKJUGFTBP-ONEGZZNKSA-N |
手性 SMILES |
CC/C=C/C1COC(=O)N1 |
规范 SMILES |
CCC=CC1COC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


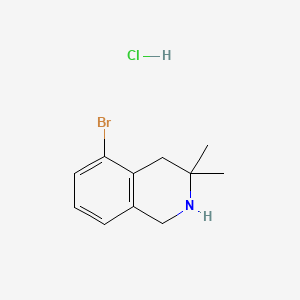
![tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate](/img/structure/B13588070.png)


![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13588088.png)
![3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13588093.png)
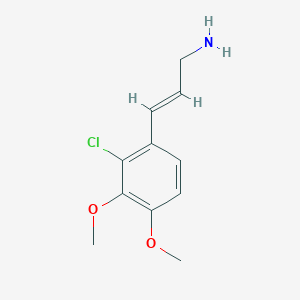



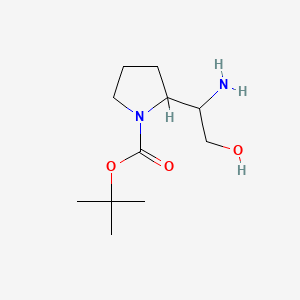
![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B13588149.png)
